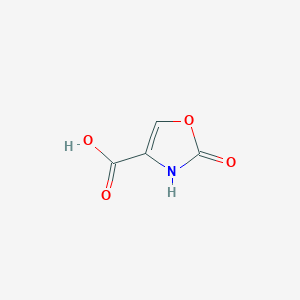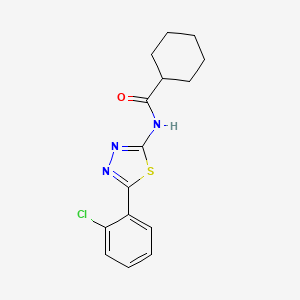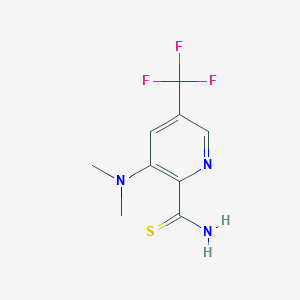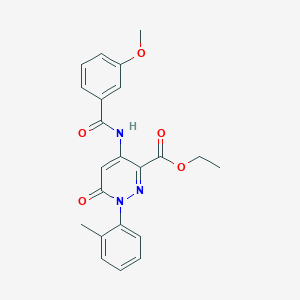![molecular formula C19H21N5O2 B2862200 N-(2-(5-甲基-3-(吡啶-4-基)-1H-吡唑-1-基)乙基)-4,5,6,7-四氢苯并[d]异恶唑-3-甲酰胺 CAS No. 2034584-70-6](/img/structure/B2862200.png)
N-(2-(5-甲基-3-(吡啶-4-基)-1H-吡唑-1-基)乙基)-4,5,6,7-四氢苯并[d]异恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, an isoxazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole and pyridine rings might be formed through cyclization reactions, while the carboxamide group could be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyridine) suggests that the compound could have a planar structure. The isoxazole ring could introduce some steric hindrance, potentially leading to a non-planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring is electron-deficient and could undergo electrophilic substitution reactions. The carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the carboxamide) could make the compound soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .科学研究应用
Supramolecular Chemistry
This compound exhibits potential as a building block in supramolecular chemistry due to its structural features that may facilitate hydrogen bonding and π-π interactions. The presence of pyridin-4-yl groups can act as hydrogen bond acceptors, while the pyrazol ring can engage in hydrogen bond donation. This dual functionality could be exploited in the design of novel supramolecular assemblies, which are critical in the development of molecular machines and sensors .
Computational Chemistry
In computational studies, the compound’s molecular structure can be analyzed for its electronic properties, such as molecular electrostatic potential and frontier molecular orbitals. These properties are crucial for understanding the reactivity and interaction with other molecules, which is valuable in the design of catalysts and the study of reaction mechanisms .
Material Science
The compound’s ability to form stable crystal structures through intermolecular interactions makes it a candidate for the development of new materials. Its molecular packing could be analyzed for the creation of organic semiconductors or conductive frameworks, which have applications in electronics and optoelectronics .
Pharmaceutical Research
Derivatives of this compound could be synthesized and screened for biological activity. The pyridin-4-yl and pyrazol-1-yl moieties are common in many pharmacologically active compounds, suggesting potential applications in drug discovery, particularly as enzyme inhibitors or receptor modulators .
Nonlinear Optics
The compound’s structure could be incorporated into materials with nonlinear optical properties. These materials are of interest for optical signal processing applications such as optical triggering, light frequency transducers, and optical memories. The compound’s potential for intramolecular charge transfer could be harnessed in the design of such materials .
Anion Receptor Chemistry
Due to the compound’s potential to act as a tridentate pincer ligand with a positive charge region, it could serve as an anion receptor. This application is significant in the purification and detection of anions, which is essential in environmental monitoring and the development of sensing technologies .
Catalysis
The compound could be used as a ligand in catalytic complexes. Its structural features may allow it to stabilize transition states or activate substrates in catalytic cycles, which is beneficial in the field of green chemistry for the development of more efficient and selective catalysts .
Fungicidal Activity
Exploring the compound’s derivatives for fungicidal activity could lead to the development of new agricultural chemicals. The optimization of substituents on the pyridine and pyrazole rings could result in compounds with enhanced activity against plant pathogens .
未来方向
属性
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-16(14-6-8-20-9-7-14)22-24(13)11-10-21-19(25)18-15-4-2-3-5-17(15)26-23-18/h6-9,12H,2-5,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUSXZFFINHGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NOC3=C2CCCC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)
![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862125.png)
![4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2862126.png)




![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2862133.png)
![N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862134.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2862135.png)
![1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2862137.png)

